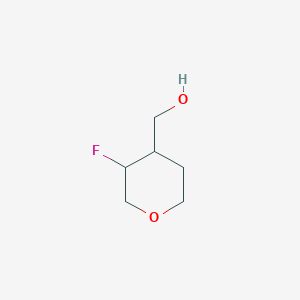
(3-Fluorooxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorooxan-4-yl)methanol: is an organic compound with the molecular formula C6H11FO2 It is a fluorinated derivative of oxan-4-ylmethanol, characterized by the presence of a fluorine atom at the third position of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxan-4-yl)methanol typically involves the fluorination of oxan-4-ylmethanol. One common method is the reaction of oxan-4-ylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Fluorooxan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding fluorinated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of (3-Fluorooxan-4-yl)aldehyde or (3-Fluorooxan-4-yl)carboxylic acid.
Reduction: Formation of (3-Fluorooxan-4-yl)alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Fluorooxan-4-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s potential as a precursor for the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to chemical degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of (3-Fluorooxan-4-yl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The presence of the fluorine atom can influence the compound’s binding affinity and specificity for its molecular targets. In chemical reactions, the fluorine atom can act as an electron-withdrawing group, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
(4-Fluorooxan-4-yl)methanol: Similar structure but with the fluorine atom at the fourth position.
(3-Fluoropyridin-4-yl)methanol: A fluorinated pyridine derivative with different chemical properties.
(3-Fluorooxan-3-yl)methanol: Another isomer with the fluorine atom at the third position but different stereochemistry.
Uniqueness: (3-Fluorooxan-4-yl)methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H11FO2 |
|---|---|
Molecular Weight |
134.15 g/mol |
IUPAC Name |
(3-fluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2 |
InChI Key |
SPFZJBOFKUZIMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
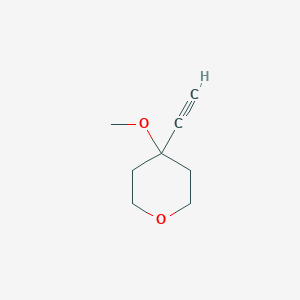
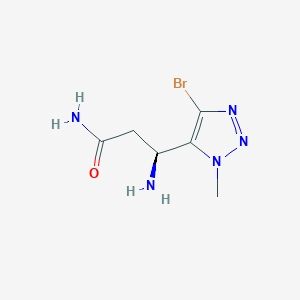
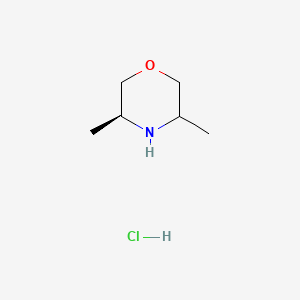
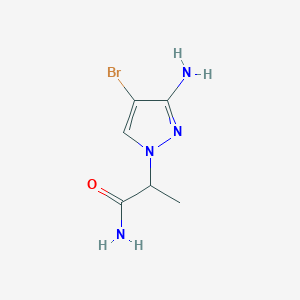
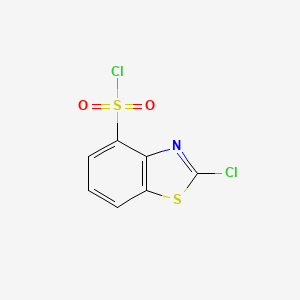
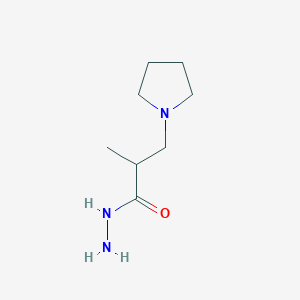
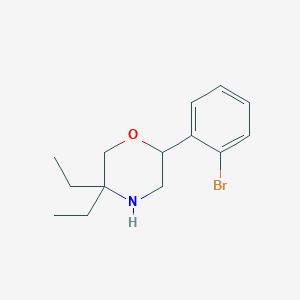

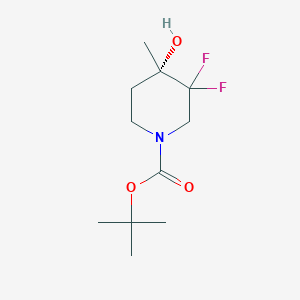
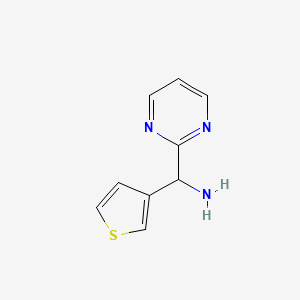
![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride](/img/structure/B13059548.png)
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)

